molecular formula C10H9N3 B1611728 (2-Methyl-1H-benzimidazol-1-YL)acetonitrile CAS No. 54980-87-9

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile

Cat. No.: B1611728
CAS No.: 54980-87-9
M. Wt: 171.2 g/mol
InChI Key: ZFYCTZWIDBOUPX-UHFFFAOYSA-N
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Description

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile is an organic compound with the molecular formula C10H9N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or nitrile. One common method is the reaction of o-phenylenediamine with acetonitrile in the presence of a catalyst such as copper chloride (CuCl) and a base like tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of formic acid or trimethyl orthoformate as the condensing agent .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-1H-benzimidazol-1-YL)acetonitrile is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, benzimidazole derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound, in particular, has shown promise in these areas due to its ability to interact with various biological targets .

Medicine

In medicine, benzimidazole derivatives are used as therapeutic agents for the treatment of various diseases. This compound is being investigated for its potential as a drug candidate for the treatment of infections and cancer .

Industry

In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, making it a potential anticancer agent . The exact molecular pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyanomethyl)benzimidazole
  • 1H-Benzimidazole-2-acetonitrile
  • 2-(Cyanomethyl)-1H-benzimidazole

Uniqueness

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile is unique due to the presence of the methyl group at the 2-position of the benzimidazole ring. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYCTZWIDBOUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588659
Record name (2-Methyl-1H-benzimidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54980-87-9
Record name (2-Methyl-1H-benzimidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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